2-(2-butyl-1H-imidazol-1-yl)aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group attached to the imidazole ring and an acetic acid moiety, which is further converted to its hydrochloride salt form. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Industry: The compound is used in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways . The butyl group and acetic acid moiety can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)acetic acid hydrochloride: Lacks the butyl group, which may affect its biological activity and chemical reactivity.
2-(2-methyl-1H-imidazol-1-yl)acetic acid hydrochloride: Contains a methyl group instead of a butyl group, leading to different steric and electronic properties.
2-(2-ethyl-1H-imidazol-1-yl)acetic acid hydrochloride: Similar to the butyl derivative but with a shorter alkyl chain, which may influence its solubility and interaction with targets.
Uniqueness
2-(2-butyl-1H-imidazol-1-yl)acetic acid hydrochloride is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities and applications compared to other imidazole derivatives .
Properties
Molecular Formula |
C9H15ClN2O2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-(2-butylimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-3-4-8-10-5-6-11(8)7-9(12)13;/h5-6H,2-4,7H2,1H3,(H,12,13);1H |
InChI Key |
IOFKRNOZNLZNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=CN1CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.